B1578035 Beta-defensin106A

Beta-defensin106A

Cat. No.: B1578035
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin106A (DEFB106A) is a member of the beta-defensin family, a class of small cationic peptides integral to innate immunity. Beta-defensins are characterized by their six conserved cysteine residues forming three disulfide bonds, which stabilize their structure and enhance their resistance to proteolytic degradation . These peptides are primarily produced by epithelial cells at mucosal surfaces (e.g., respiratory, gastrointestinal, and urogenital tracts) and exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses .

Beyond direct microbial killing, beta-defensins like DEFB106A bridge innate and adaptive immunity by recruiting immune cells such as immature dendritic cells (DCs) and memory T cells via chemokine receptor CCR6 . This chemotactic function enables localized immune responses at infection sites. DEFB106A is encoded in the human defensin gene cluster on chromosome 20q11.1, a region rich in immune-related genes . While its exact expression profile remains understudied, DEFB106A is hypothesized to share tissue-specific expression patterns with other beta-defensins, such as DEFB1 (constitutively expressed in the skin) and DEFB4 (inducible in inflamed tissues) .

Properties

bioactivity

Antimicrobial

sequence

FFDDKCDKLRGTCKNSCEKNEELTSFCQKSLKCCRTIQTCGNTTD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Structural and Functional Similarities

Beta-defensins share a conserved scaffold but exhibit variability in their N-terminal regions, which influences target specificity and functional diversity. For example:

  • Beta-defensin 2 (DEFB4A) : Induced by proinflammatory cytokines (e.g., TNF-α), DEFB4A is highly expressed in psoriatic lesions and synergizes with TLR4 to activate CD8+ T cells, enhancing antiviral responses .
  • Beta-defensin 3 (DEFB3): Demonstrates potent activity against Pseudomonas aeruginosa and modulates NF-κB signaling to amplify antiviral defenses during respiratory syncytial virus infection .
  • Beta-defensin104A (DEFB104A) : Detected in reproductive tissues, DEFB104A may protect against sexually transmitted pathogens and is quantifiable via ELISA kits optimized for human samples .

Table 1: Key Features of Beta-Defensins

Feature DEFB106A (Hypothesized) DEFB4A (Beta-defensin 2) DEFB3 (Beta-defensin 3)
Primary Expression Mucosal epithelia (inferred) Skin, inflamed epithelia Respiratory tract
Induction Trigger Unknown TNF-α, bacterial LPS Viral infection, IL-1β
Key Function Antimicrobial, chemotaxis TLR4-mediated T cell activation NF-κB-mediated antiviral response
Receptor Binding CCR6 (predicted) CCR6, TLR4 CCR6, TLR3
Pathogen Targets Broad-spectrum (inferred) P. aeruginosa, HSV RSV, Candida albicans

References:

Functional Divergence
  • Antimicrobial Potency: DEFB3 exhibits stronger bactericidal activity against P. aeruginosa (MIC ~5 µg/mL) compared to DEFB4A (MIC ~10 µg/mL), attributed to its unique N-terminal hydrophobicity . DEFB106A’s potency remains unquantified in current literature.
  • Immune Modulation : DEFB4A enhances adaptive immunity by promoting DC-T cell interactions via TLR4 , whereas DEFB3 suppresses excessive inflammation by inhibiting NF-κB overactivation . DEFB106A’s role in immune regulation is inferred but unconfirmed.
  • Tissue Specificity : DEFB104A is enriched in seminal plasma, suggesting a specialized role in reproductive immunity, while DEFB106A’s expression may overlap with DEFB1 in mucosal barriers .
Clinical and Therapeutic Implications
  • DEFB4A has been explored as a vaccine adjuvant due to its ability to prime CD8+ T cells .
  • DEFB3 analogs are under investigation for treating antibiotic-resistant P. aeruginosa infections .

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